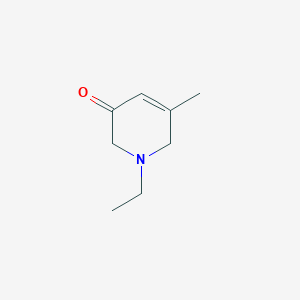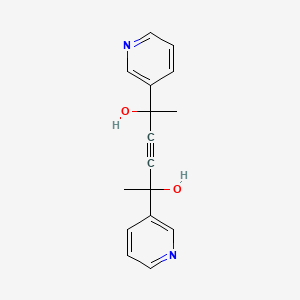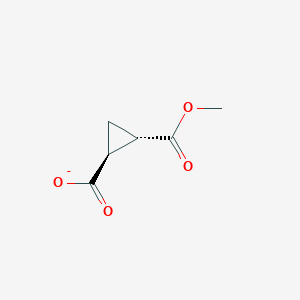
Cycloheptanone, 2-(phenylmethylene)-, oxime
Vue d'ensemble
Description
Cycloheptanone, 2-(phenylmethylene)-, oxime is an organic compound with the molecular formula C14H17NO It is a derivative of cycloheptanone, where the oxime group is attached to the carbon atom that is also bonded to a phenylmethylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cycloheptanone, 2-(phenylmethylene)-, oxime can be synthesized through the reaction of cycloheptanone with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves the following steps:
- Dissolving cycloheptanone in an appropriate solvent such as ethanol.
- Adding hydroxylamine hydrochloride and a base, such as sodium acetate, to the solution.
- Heating the mixture under reflux conditions for several hours.
- Cooling the reaction mixture and isolating the product by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Cycloheptanone, 2-(phenylmethylene)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Nitriles or carboxylic acids.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Cycloheptanone, 2-(phenylmethylene)-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of cycloheptanone, 2-(phenylmethylene)-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites, which exert their effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone oxime: A structurally similar compound with a six-membered ring instead of a seven-membered ring.
Cyclopentanone oxime: Another similar compound with a five-membered ring.
Benzaldehyde oxime: A compound with a benzene ring attached to the oxime group.
Uniqueness
Cycloheptanone, 2-(phenylmethylene)-, oxime is unique due to its seven-membered ring structure and the presence of a phenylmethylene group. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
(NE)-N-[(2E)-2-benzylidenecycloheptylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-15-14-10-6-2-5-9-13(14)11-12-7-3-1-4-8-12/h1,3-4,7-8,11,16H,2,5-6,9-10H2/b13-11+,15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJPPTQTKGKOOY-VVOKNZMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC2=CC=CC=C2)C(=NO)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=C\C2=CC=CC=C2)/C(=N/O)/CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B3292977.png)



![4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B3293008.png)
![5-ethyl-4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B3293014.png)







